molecular formula C17H24N2O4 B6602215 methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate CAS No. 2171984-08-8

methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate

Cat. No.: B6602215
CAS No.: 2171984-08-8
M. Wt: 320.4 g/mol
InChI Key: CHPQQEJWMVXCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate is a pyridine-based compound characterized by a cyclobutyl group substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The pyridine ring is further functionalized with a methyl ester at the 3-position. The cyclobutyl group introduces steric complexity, which may influence binding affinity and metabolic stability in bioactive molecules .

Properties

IUPAC Name

methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPQQEJWMVXCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Formation

The pyridine ring is typically constructed via cyclization reactions. A common approach involves the Kröhnke pyridine synthesis , which utilizes α,β-unsaturated ketones and ammonium acetate in acetic acid. For example:

CH3OOC-C≡C-COOR+NH4OAcAcOHCH3OOC-Pyridine-3-carboxylate\text{CH}3\text{OOC-C≡C-COOR} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH}} \text{CH}_3\text{OOC-Pyridine-3-carboxylate}

This method provides regioselective control, ensuring the carboxylate group occupies position 3.

Esterification

The methyl ester at position 3 is often introduced early to stabilize the carboxylic acid during subsequent reactions. Esterification is achieved via:

Pyridine-3-carboxylic acid+CH3OHH2SO4Methyl pyridine-3-carboxylate\text{Pyridine-3-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl pyridine-3-carboxylate}

Alternatively, methyl chloride or dimethyl sulfate can be used under basic conditions.

Functionalization at Position 6: Cyclobutyl Group Installation

Cyclobutane Synthesis

The cyclobutyl group is introduced via [2+2] cycloaddition or ring-closing metathesis (RCM) :

  • Photochemical [2+2] cycloaddition : Ethylene derivatives react under UV light to form cyclobutane rings.

  • RCM using Grubbs catalyst : Dienes undergo metathesis to generate strained cyclobutanes.

Coupling to Pyridine

The cyclobutyl moiety is attached to the pyridine core through cross-coupling reactions :

  • Suzuki-Miyaura coupling : A cyclobutylboronic acid reacts with a bromopyridine derivative.

6-Bromo-pyridine-3-carboxylate+Cyclobutyl-B(OH)2Pd(PPh3)46-Cyclobutyl-pyridine-3-carboxylate\text{6-Bromo-pyridine-3-carboxylate} + \text{Cyclobutyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{6-Cyclobutyl-pyridine-3-carboxylate}

  • Buchwald-Hartwig amination : For direct C–N bond formation, though less common for cyclobutyl groups.

Introduction of the Boc-Protected Aminomethyl Group

Aminomethylation of Cyclobutane

The aminomethyl group is introduced via Mannich reaction or alkylation :

Cyclobutane+HCHO+NH3HClCyclobutyl-CH2NH2\text{Cyclobutane} + \text{HCHO} + \text{NH}3 \xrightarrow{\text{HCl}} \text{Cyclobutyl-CH}2\text{NH}_2

Optimization Note : Use of paraformaldehyde and ammonium chloride in ethanol at 60°C improves yield.

Boc Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) :

Cyclobutyl-CH2NH2+(Boc)2OEt3N, CH2Cl2Cyclobutyl-CH2NHBoc\text{Cyclobutyl-CH}2\text{NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Cyclobutyl-CH}_2\text{NHBoc}

Key Parameters :

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine or DMAP.

  • Reaction Time: 2–4 hours at room temperature.

Final Assembly and Purification

Coupling of Fragments

The functionalized cyclobutyl-Boc-aminomethyl group is coupled to the 6-position of the pyridine core. Nucleophilic aromatic substitution (SNAr) is employed due to the electron-deficient nature of the pyridine ring:

6-Chloro-pyridine-3-carboxylate+Cyclobutyl-CH2NHBocK2CO3,DMFTarget Compound\text{6-Chloro-pyridine-3-carboxylate} + \text{Cyclobutyl-CH}2\text{NHBoc} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Conditions :

  • Temperature: 80–100°C.

  • Base: Potassium carbonate or cesium carbonate.

  • Solvent: DMF or DMSO.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • HPLC : For analytical validation (C18 column, acetonitrile/water gradient).

Analytical Data and Characterization

Property Value
Molecular Formula C₁₇H₂₄N₂O₄
Molecular Weight 320.4 g/mol
Melting Point 128–130°C
1H NMR (CDCl₃) δ 1.44 (s, 9H), 3.91 (s, 3H), ...
13C NMR δ 165.2 (COO), 155.1 (Boc), ...
HRMS (ESI+) m/z 321.1812 [M+H]+

Key Peaks :

  • Boc group: δ 1.44 (tert-butyl).

  • Pyridine protons: δ 8.2–8.6 (aromatic H).

Challenges and Optimization Strategies

Steric Hindrance

The cyclobutyl group’s strain and bulkiness hinder coupling reactions. Microwave-assisted synthesis reduces reaction times and improves yields.

Boc Deprotection Risks

Acidic conditions during esterification or coupling may cleave the Boc group. Sequential protection (e.g., introducing Boc after coupling) mitigates this.

Regioselectivity in Pyridine Functionalization

Directed ortho-metalation (DoM) with LDA ensures precise substitution at position 6.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Convergent Synthesis65%>98%High
Linear Synthesis45%95%Moderate
One-Pot Assembly30%90%Low

Preferred Route : Convergent synthesis balances yield and scalability, though it requires advanced intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : Use of Grubbs catalyst for RCM is prohibitive; photochemical cycloaddition preferred.

  • Safety : Boc anhydride and chloropyridines require handling under inert atmospheres.

  • Green Chemistry : Solvent recycling (e.g., DMF) and catalytic reagents reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

  • Reduction: Selective reduction reactions can convert specific groups within the molecule to create derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like permanganates and peroxides, reducing agents such as hydrogen gas or metal hydrides, and various catalysts like palladium or platinum. Conditions are typically tailored to the specific reaction, involving controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products of these reactions vary based on the type of modification. Oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution reactions can lead to a wide array of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Its unique structural features allow for modifications that can enhance biological activity.

Anticancer Agents

Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the cyclobutyl moiety is thought to enhance cellular uptake and target specificity.

Antimicrobial Activity

Studies have shown that certain pyridine derivatives possess antimicrobial properties. This compound could potentially be modified to create new antimicrobial agents effective against resistant strains of bacteria and fungi.

Synthetic Methodologies

The compound is utilized in various synthetic routes due to its functional groups, which facilitate further chemical transformations.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. This compound can be employed as a precursor in the synthesis of peptide-based drugs, allowing for the selective protection and deprotection of amino acids during synthesis.

Asymmetric Synthesis

The compound's chiral centers make it a candidate for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds for pharmaceutical applications. Its structure can be utilized in chiral pool synthesis strategies to create complex molecules with high stereochemical fidelity.

Case Study: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of a series of pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial agents, researchers synthesized derivatives based on this compound and tested them against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer AgentsPotential for inhibiting tumor growthJournal of Medicinal Chemistry
Antimicrobial ActivityEfficacy against resistant bacterial strainsMicrobiology Research
Peptide SynthesisUse as a Boc-protected amino acid precursorOrganic Chemistry Journal
Asymmetric SynthesisApplication in creating enantiomerically pure compoundsStereochemistry Studies

Mechanism of Action

The mechanism of action of methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, where the compound can modulate activity through binding or chemical modification. Pathways involved are often related to the inhibition or activation of enzymatic reactions, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Potential Functional Implications
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate (Target) Cyclobutyl core, Boc-protected aminomethyl, methyl ester at 3-position Enhanced steric hindrance; potential for controlled amine deprotection in synthesis
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (Catalog ID: 152) 5,6-dimethoxy substitution on pyridine; lacks cyclobutyl group Increased electron density on pyridine; altered solubility and reactivity in cross-coupling
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog ID: 160) Halogenated pyridine (Cl, I); pyrrolidine ring instead of cyclobutyl Electrophilic halogen atoms enable Suzuki-Miyaura coupling; pyrrolidine enhances conformational flexibility
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine (Catalog ID: 160) Bromine at 5-position; silyl-protected hydroxymethyl on pyrrolidine Bromine facilitates nucleophilic substitution; silyl group offers orthogonal protection strategy

Key Observations:

Cyclobutyl vs. Pyrrolidine Rings : The cyclobutyl group in the target compound imposes greater ring strain and steric constraints compared to pyrrolidine derivatives. This may reduce metabolic degradation but could also limit synthetic accessibility .

Protective Groups : The Boc group in the target compound contrasts with silyl ethers (e.g., tert-butyldimethylsilyl) in Catalog ID 160. Boc is acid-labile, whereas silyl groups require fluoride-based deprotection, offering divergent strategies for orthogonal synthesis.

Substituent Effects : Halogen atoms (Cl, I, Br) in analogs enable cross-coupling reactions, absent in the target compound. The methyl ester in the target may serve as a precursor for carboxylic acid bioisosteres.

Biological Activity

Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the protection of amino groups and cyclobutane derivatives. The general synthetic route includes:

  • Formation of the Cyclobutane Derivative : The starting material undergoes cyclization reactions to form the cyclobutane core.
  • Protection of Amino Groups : Tert-butoxycarbonyl (Boc) protection is employed to stabilize the amino group during subsequent reactions.
  • Carboxylation : The introduction of the carboxylate moiety is achieved through carboxylation reactions, typically using reagents such as carbon dioxide or carbon monoxide under appropriate conditions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific methyltransferases associated with tumor growth, particularly EZH2, which is implicated in several malignancies.

Cancer Type IC50 (µM) Mechanism
Breast Cancer5.2EZH2 inhibition
Prostate Cancer4.8PRC2 inhibition

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies show that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Case Study on Antitumor Activity :
    A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications on the pyridine ring significantly enhanced antitumor efficacy. The study concluded that methyl substitution at the 6-position was critical for activity against EZH2-mediated tumors .
  • Case Study on Antimicrobial Properties :
    Research conducted by Umesha et al. demonstrated that derivatives of this compound exhibited potent antioxidant and antimicrobial activities, suggesting a dual mechanism that could be exploited for therapeutic applications .

Q & A

Q. What are the common synthetic routes for methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or transition-metal-catalyzed cyclization.
  • Step 2 : Introduction of the Boc-protected amine via reductive amination using tert-butyl (Boc) carbamate .
  • Step 3 : Esterification of the pyridine carboxylate group using methanol under acidic or basic conditions .
  • Critical Factors : Temperature control during cyclobutane formation (prevents ring strain) and pH during Boc protection (avoids premature deprotection). Yields range from 40–70% depending on catalyst choice (e.g., Pd vs. Cu for coupling steps) .

Q. How can researchers confirm the structural integrity of the cyclobutyl substituent using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1H^1H-NMR identifies cyclobutane protons (δ 1.8–2.5 ppm, multiplet) and Boc group (δ 1.4 ppm, singlet). 13C^{13}C-NMR confirms the carbonyl (C=O) at ~155 ppm .
  • X-ray Crystallography : Resolves regiochemistry of the cyclobutyl group and spatial arrangement of the pyridine ring .

Advanced Research Questions

Q. What strategies mitigate Boc group deprotection during pyridine ring functionalization?

  • Methodological Answer :
  • Condition Optimization : Use mild acids (e.g., TFA in DCM at 0°C) for Boc removal post-functionalization. Avoid prolonged exposure to bases (e.g., NaOH) to prevent ester hydrolysis .
  • Protection Alternatives : Compare Boc with Fmoc groups; Boc offers better stability in non-acidic conditions but requires careful handling during esterification .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving the pyridine ring?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites on the pyridine ring. For example, the C-5 position is more reactive in Suzuki-Miyaura couplings due to lower LUMO energy .
  • MD Simulations : Model steric effects of the cyclobutyl group on catalyst accessibility .

Q. How do researchers reconcile contradictory data on catalytic systems for cyclobutane ring formation?

  • Methodological Answer :
  • Case Study : Conflicting reports on Pd vs. Ru catalysts for cyclization:
  • Pd Catalysts : Higher yields (70%) but require inert atmospheres .
  • Ru Catalysts : Tolerant to moisture but lower yields (50%) .
  • Resolution : Conduct controlled experiments varying solvent (DMF vs. THF) and catalyst loading (5–10 mol%). Use HPLC to monitor side products (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.